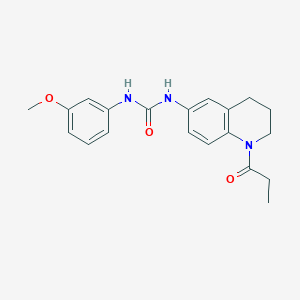
3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a trifluoromethoxy group and a sulfonyl group, both of which can significantly alter the compound’s properties and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, allowing efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethoxy and sulfonyl groups likely contribute to the compound’s three-dimensional structure and stereochemistry.科学的研究の応用
Antitumor Activity
One area of application is in the development of antitumor agents. Derivatives of 1,2,4-oxadiazole, such as those synthesized in the studies by Redda and Gangapuram (2007) and Zhang et al. (2005), have shown potential as anticancer agents. These compounds, including tetrahydropyridine and trifluoromethylphenyl-oxadiazole derivatives, have been investigated for their cytotoxicity against various cancer cell lines, demonstrating moderate to significant antitumor activity. The structural modifications on the oxadiazole and phenyl ring influence their biological activities, highlighting the compound's versatility in anticancer drug development (Redda & Gangapuram, 2007); (Zhang et al., 2005).
Insecticidal Activity
Another significant application is in the field of agriculture, where derivatives of 1,2,4-oxadiazole have been explored for their insecticidal properties. Zhong et al. (2020) designed and synthesized a series of novel 3-(ethylsulfonyl)-pyridines containing trifluoromethyl-oxadiazole moiety to address insecticide resistance problems. Some of these compounds exhibited good mortality against specific pests, providing a basis for the development of new insecticides with oxadiazole fragments (Zhong et al., 2020).
Antimicrobial and Antifungal Activities
1,2,4-Oxadiazole derivatives also find applications in antimicrobial and antifungal treatments. Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to excellent activity against Gram-negative and Gram-positive bacteria. These compounds highlight the therapeutic potential of 1,2,4-oxadiazole derivatives in combating microbial infections (Khalid et al., 2016).
Material Science Applications
In the realm of material science, 1,2,4-oxadiazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) and polymers with unique properties. Shih et al. (2015) investigated m-terphenyl oxadiazole derivatives as electron-transporting and exciton-blocking materials for OLEDs, demonstrating their potential in enhancing the efficiency and durability of these devices. Furthermore, Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, leveraging the unique properties of 1,2,4-oxadiazole derivatives for high-performance materials with applications in electronics and beyond (Shih et al., 2015); (Liu et al., 2013).
将来の方向性
特性
IUPAC Name |
3-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S/c14-13(15,16)23-10-3-1-2-4-11(10)24(20,21)19-6-5-9(7-19)12-17-8-22-18-12/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYDLQFADRWQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

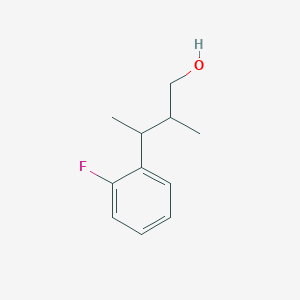
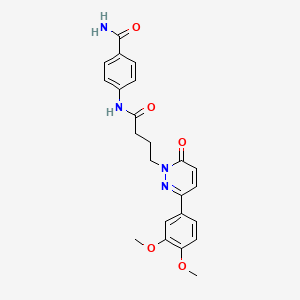
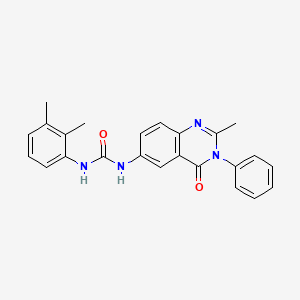
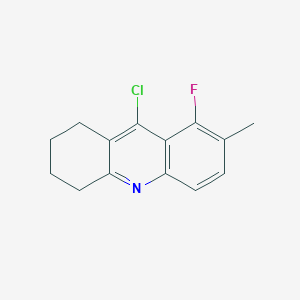
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)
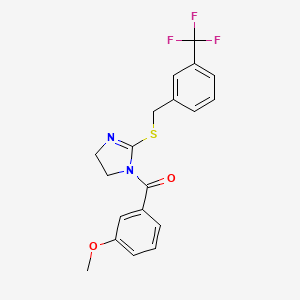
![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)

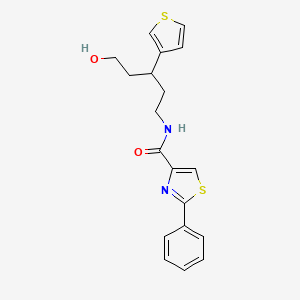
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)
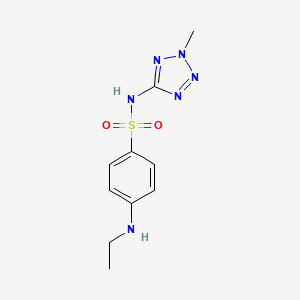
![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)
